4-Butylbenzenesulfonamide

Descripción

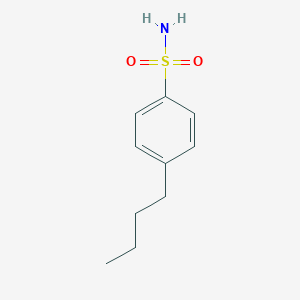

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-butylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S/c1-2-3-4-9-5-7-10(8-6-9)14(11,12)13/h5-8H,2-4H2,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWEMSJAOIKQBBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10366043 | |

| Record name | 4-butylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1135-00-8 | |

| Record name | 4-butylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 4-Butylbenzenesulfonamide

The synthesis of this compound has been approached through various conventional and increasingly, more environmentally conscious methods.

Conventional Synthesis Protocols

Historically, the synthesis of 4-alkylbenzenesulfonamides has been achieved through a multi-step process. A common route involves the Friedel-Crafts acylation of benzene (B151609) with butyryl chloride to form butyrophenone, followed by reduction to butylbenzene (B1677000). Subsequent sulfonation of butylbenzene with chlorosulfonic acid or oleum (B3057394) yields 4-butylbenzenesulfonyl chloride. Finally, amination of the sulfonyl chloride with ammonia (B1221849) or an appropriate amine furnishes the desired this compound. google.com

Another established method involves the direct sulfonation of butylbenzene. For instance, reacting butylbenzene with phosphorus oxychloride and sulfuric acid can produce this compound after subsequent treatment with ammonium (B1175870) hydroxide. google.com Purification of the resulting sulfonamide can be carried out by conventional techniques such as recrystallization or trituration with suitable organic solvents. google.com

A specific example of a conventional synthesis involves heating a mixture of ethylbenzene (B125841) and phosphorus oxychloride, followed by the slow addition of sulfuric acid. google.com After a period of stirring and heating, the reaction mixture is cooled and treated with isopropanol (B130326) and ice water to precipitate the product, this compound. google.com The crude product can then be purified by dissolving it in a suitable solvent like isopropyl alcohol and then precipitating it again. google.com

| Reactants | Reagents/Conditions | Product | Reference |

| Butylbenzene | 1. Chlorosulfonic acid; 2. Ammonium hydroxide | This compound | google.com |

| Ethylbenzene, Phosphorus oxychloride | 1. Sulfuric acid, ~80°C; 2. Isopropanol, ice water; 3. Ammonium hydroxide | This compound | google.com |

| 4-Methoxybenzenesulfonyl chloride | Concentrated ammonium hydroxide, ice | 4-Methoxybenzenesulfonamide | google.com |

Green Chemistry Approaches in Synthesis

In recent years, a significant shift towards more environmentally benign synthetic methods for sulfonamides has been observed. These "green" approaches aim to minimize waste, reduce the use of hazardous materials, and improve energy efficiency. For instance, the use of water as a solvent and the elimination of stoichiometric oxidants are key features of these modern protocols. smolecule.com

Electrochemical methods represent a promising green alternative, offering tunable reaction conditions and avoiding the need for chemical oxidants. smolecule.com By adjusting the applied potential, selective synthesis of different sulfonamide derivatives can be achieved. smolecule.com Another green strategy involves solvent-free mechanochemistry, where reactions are carried out by ball-milling, significantly reducing solvent waste. smolecule.com For example, a palladium-catalyzed three-component coupling of potassium persulfate (K₂S₂O₅), amines, and aryl bromides under ball-milling conditions has been shown to produce sulfonamides in good yields without the need for a solvent. smolecule.com

Catalytic methods using environmentally friendly catalysts are also at the forefront of green synthesis. Hafnium tetrachloride has been employed as a catalyst for the reaction of 4-hydroxybenzenesulfonamide (B74421) with tert-butyl alcohol in N-methylpyrrolidone (NMP) at elevated temperatures, achieving high yields while minimizing waste. smolecule.comgoogle.com

| Approach | Key Features | Example | Reference |

| Solvent-free Mechanochemistry | Ball-milling, no solvent | Pd-catalyzed coupling of K₂S₂O₅, amines, and aryl bromides | smolecule.com |

| Aqueous Media Synthesis | Water as solvent | Use of stable sulfur dioxide surrogates like DABSO | smolecule.com |

| Electrochemical Synthesis | Avoids stoichiometric oxidants, tunable selectivity | Selective production of N-hydroxy or N-amino sulfonamide derivatives | smolecule.com |

| Catalytic Methods | Use of efficient and recyclable catalysts | Hafnium tetrachloride-catalyzed reaction of 4-hydroxybenzenesulfonamide with tert-butyl alcohol | smolecule.comgoogle.com |

Advanced Methodologies in Benzenesulfonamide (B165840) Synthesis

Beyond conventional routes, several advanced methodologies have been developed for the synthesis of benzenesulfonamides, offering improved efficiency, selectivity, and functional group tolerance.

Metal-Catalyzed Acylation and Transacylation Reactions

Metal triflates, such as copper(II) triflate (Cu(OTf)₂), have emerged as highly efficient catalysts for the N-acylation of sulfonamides. tandfonline.com These reactions can be performed with either carboxylic anhydrides or acyl chlorides as the acylating agents under mild and operationally convenient conditions. tandfonline.com The catalytic loading can be remarkably low, and a variety of functional groups are tolerated, leading to good to excellent yields of N-acylsulfonamides. tandfonline.com

Furthermore, these metal catalysts can also facilitate the direct N-transacylation of N-acylsulfonamides. tandfonline.com This process allows for the exchange of the N-acyl group by reacting the N-acylsulfonamide with an excess of a different acyl chloride. tandfonline.com Other metal triflates, including those of gallium, iron, and indium, have also shown reactivity in these transformations. tandfonline.com Palladium catalysis has also been employed for the carbonylative synthesis of N-acylsulfonamides from sulfonyl azides and electron-rich heterocycles. acs.org

| Catalyst | Reaction Type | Acylating Agent | Key Advantages | Reference |

| Cu(OTf)₂ | N-acylation | Carboxylic anhydrides, Acyl chlorides | Mild conditions, low catalyst loading, high yields | tandfonline.com |

| Cu(OTf)₂, Ga(OTf)₃, Fe(OTf)₃, In(OTf)₃ | N-transacylation | Acyl chlorides | Exchange of N-acyl groups | tandfonline.com |

| Pd(0) | Carbonylative coupling | Carbon monoxide | In situ generation of sulfonyl isocyanate | acs.org |

| Bismuth(III) salts (BiCl₃, Bi(OTf)₃) | N-acylation | Carboxylic acid chlorides and anhydrides | Rapid reaction, solvent-free conditions | researchgate.net |

Condensation Reactions

Condensation reactions provide another important avenue for the synthesis of benzenesulfonamide derivatives. For example, the reaction of 4-amino-N-butylbenzenesulfonamide with various reagents can lead to the formation of new derivatives with hybridized pyrazole (B372694) and thiazole (B1198619) rings. nih.govptfarm.pl

A notable example is the SnCl₂-promoted tandem reduction, ammonolysis, condensation, and deamination reaction. This method utilizes nitriles and 2-nitro-N-phenylbenzenesulfonamide to synthesize derivatives of benzothiadiazine. acs.org The reaction is praised for its convenient operation and good tolerance of various functional groups. acs.org

Acid-catalyzed condensation reactions have also been explored. For instance, the condensation of 4-tert-butyl-2,6-dimethylbenzenesulfonamide with glyoxal (B1671930) in the presence of an acid has been studied, though it can lead to complex mixtures of products. mdpi.comnih.gov Another example is the condensation reaction involving cyanuric chloride and benzenesulfonamide, which is used in the preparation of reactive dyes. google.com

| Reaction Type | Starting Materials | Key Reagents/Conditions | Products | Reference |

| Tandem Reaction | Nitriles, 2-Nitro-N-phenylbenzenesulfonamide | SnCl₂, i-PrOH | Benzothiadiazine derivatives | acs.org |

| Acid-catalyzed Condensation | 4-tert-Butyl-2,6-dimethylbenzenesulfonamide, Glyoxal | H₂SO₄ | Complex mixture including disulfanes and sulfanes | mdpi.comnih.gov |

| Condensation for Dyes | Benzenesulfonamide, Cyanuric chloride | Sodium hydroxide, Acetone | Reactive dye intermediates | google.com |

| Hybridization | 4-Amino-N-butylbenzenesulfonamide | Pyrazole and thiazole precursors | Benzenesulfonamide derivatives with heterocyclic rings | nih.govptfarm.pl |

Ultrasound-Assisted Synthesis

The application of ultrasound irradiation has been shown to be a highly effective technique for accelerating the synthesis of sulfonamide derivatives. nih.govsemanticscholar.org This method offers several advantages over conventional heating, including significantly reduced reaction times, higher yields, and a decrease in the amount of solvent required, making it an eco-friendly approach. nih.gov

For instance, the N-acylation of 8-aminoquinoline (B160924) with 4-R-benzenesulfonamide has been successfully carried out under ultrasound irradiation, demonstrating a dramatic decrease in reaction time compared to conventional methods. nih.gov Similarly, the synthesis of 1,2,4-triazole (B32235) derivatives coupled with acetamide (B32628) has been efficiently achieved using ultrasound, leading to significant yields in shorter time frames. mdpi.com Ultrasound has also been utilized in one-pot, three-component synthesis of isoxazolines bearing sulfonamide moieties. researchgate.net

| Reaction | Method | Key Advantages | Reference |

| N-acylation of 8-aminoquinoline with 4-R-benzenesulfonamide | Ultrasound irradiation | Higher yields, dramatically decreased reaction time, reduced solvent use | nih.govsemanticscholar.org |

| Synthesis of 1,2,4-triazole coupled acetamide derivatives | Ultrasound irradiation | Significant yields, shorter reaction times | mdpi.com |

| One-pot three-component synthesis of isoxazolines bearing sulfonamides | Ultrasound activation | Efficient and ecological | researchgate.net |

| Condensation of aryl sulfonyl chloride and aryl amines | Ultrasound with ferric chloride-bentonite catalyst | Yields over 70% | researchgate.net |

Functionalization of the Benzenesulfonamide Core

The this compound molecule offers two primary sites for functionalization: the aromatic ring and the sulfonamide nitrogen atom. These sites allow for a range of chemical transformations, enabling the synthesis of a diverse array of derivatives.

Electrophilic Aromatic Substitution Strategies

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for modifying the benzene ring of this compound. The regiochemical outcome of such reactions is dictated by the directing effects of the two substituents already present: the butyl group and the sulfonamide group.

The n-butyl group is an alkyl group, which acts as an activating substituent and directs incoming electrophiles to the ortho and para positions. Conversely, the sulfonamide group (-SO₂NH₂) is a deactivating substituent, directing incoming electrophiles to the meta position. In this compound, these effects are in competition. The position ortho to the activating butyl group is also meta to the deactivating sulfonamide group. Therefore, electrophilic substitution, such as nitration or halogenation, is predicted to occur predominantly at the C-3 position (ortho to the butyl group).

While specific studies detailing the direct nitration or halogenation of this compound are not extensively documented in the reviewed literature, the existence of related structures, such as 3-nitro-4-chloro N-butyl benzenesulfonamide, suggests that such transformations are synthetically accessible. google.com The general mechanism for electrophilic nitration involves the reaction of the aromatic ring with a nitronium ion (NO₂⁺), typically generated from a mixture of concentrated nitric and sulfuric acids. beilstein-journals.orggoogle.com The reaction proceeds through a carbocation intermediate, which then loses a proton to restore aromaticity and yield the substituted product. google.com

Predicted Major Product of Nitration:

| Starting Material | Reagents | Predicted Major Product |

| This compound | Conc. HNO₃, Conc. H₂SO₄ | 4-Butyl-3-nitrobenzenesulfonamide |

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the sulfonamide group is nucleophilic and can readily undergo alkylation and acylation reactions. These transformations are crucial for synthesizing a wide range of N-substituted derivatives.

N-Acylation: The acylation of the sulfonamide nitrogen is a common strategy. Research has demonstrated the efficient N-acylation of sulfonamides under various conditions. A particularly effective method involves the use of a copper(II) triflate (Cu(OTf)₂) catalyst. For instance, the closely related compound 4-(tert-butyl)benzenesulfonamide undergoes near-quantitative N-acetylation when treated with acetic anhydride (B1165640) in the presence of a catalytic amount of Cu(OTf)₂. This reaction proceeds smoothly at room temperature to yield the corresponding N-acylsulfonamide. tesisenred.net Other methods include using acyl chlorides in the presence of a base like pyridine. kaatimex.bg

Detailed Findings on N-Acetylation of a 4-Alkylbenzenesulfonamide Analog: tesisenred.net

| Substrate | Acylating Agent | Catalyst | Solvent | Yield |

| 4-(tert-Butyl)benzenesulfonamide | Acetic Anhydride (Ac₂O) | Cu(OTf)₂ (0.1 mol%) | Dichloromethane | 98% |

N-Alkylation: N-alkylation of sulfonamides can be achieved using various methods, including reactions with alkyl halides under basic conditions. google.com For example, phase-transfer catalysis provides a convenient protocol for the alkylation of guanidines and can be conceptually applied to sulfonamides. More modern approaches utilize alcohols as green alkylating agents under manganese dioxide catalysis. acs.org These methods allow for the introduction of a wide variety of alkyl groups onto the sulfonamide nitrogen, further diversifying the available derivatives.

Integration with Heterocyclic Systems

The this compound core can be incorporated into various heterocyclic structures, a common strategy in medicinal chemistry to generate novel compounds. This is often achieved by first introducing a reactive functional group onto the aromatic ring, typically an amino group at the C-4 position, to yield 4-amino-N-butylbenzenesulfonamide. This intermediate serves as a versatile precursor for building complex heterocyclic systems.

Synthesis of Pyrazole and Thiazole Derivatives: A key synthetic pathway starts with 4-amino-N-butylbenzenesulfonamide. This starting material can be used to construct pyrazole and thiazole rings. For example, diazotization of the 4-amino group followed by coupling reactions can lead to azo compounds that are then cyclized to form pyrazoles.

Another prominent route involves converting the 4-amino group into a thiourea (B124793) derivative. This thiourea can then undergo a Hantzsch-type condensation with an α-haloketone to form a thiazole ring. google.comkaatimex.bg This multi-step approach effectively hybridizes the N-butylbenzenesulfonamide scaffold with medicinally important heterocyclic moieties.

Representative Synthetic Scheme for Heterocycle Integration:

| Step | Starting Material | Key Reagents | Intermediate/Product | Heterocyclic System |

| 1 | 4-Amino-N-butylbenzenesulfonamide | Diazotization reagents, active methylene (B1212753) compounds | Azo-coupled intermediate | - |

| 2 | Azo-coupled intermediate | Hydrazine hydrate | 3,5-Diaminopyrazole derivative | Pyrazole |

| 3 | 4-Amino-N-butylbenzenesulfonamide | Ammonium thiocyanate, HCl | N-(4-(N-butylsulfamoyl)phenyl)thiourea | - |

| 4 | N-(4-(N-butylsulfamoyl)phenyl)thiourea | α-Haloacetophenone derivatives | 2-((4-(N-butylsulfamoyl)phenyl)amino)thiazole derivative | Thiazole |

These synthetic transformations highlight the chemical tractability of this compound and its value as a building block for creating more complex molecules with diverse structures.

Derivatization and Analog Development

Design Principles for 4-Butylbenzenesulfonamide Derivatives

The design of this compound derivatives is often guided by the principle of molecular hybridization, which combines two or more pharmacophoric moieties to create a single entity with potentially synergistic or enhanced biological activity. nih.gov A key consideration in this approach is the strategic introduction of various substituent groups to modulate the physicochemical properties of the parent molecule, such as electron cloud density and spatial arrangement, to improve its interaction with biological targets. mdpi.com For instance, replacing the bulky 4-tert-butyl group with benzyl (B1604629) or alkyl sulfamide (B24259) moieties has been explored to alter the compound's affinity for specific receptors. researchgate.net

In the context of developing inhibitors for enzymes like Trypanosoma brucei N-myristoyltransferase (NMT), design strategies have focused on combining selectivity-enhancing elements from different pharmacophores. This has resulted in compounds with significantly improved selectivity for the target enzyme over its human counterpart. acs.org Furthermore, modifications to the phenylsulfonamide ring are generally well-tolerated, allowing for a degree of structural diversity. nih.gov However, some modifications, such as the introduction of a carboxylic acid group, have been shown to lead to a loss of activity in certain contexts. nih.gov The choice of substituents on the quinoline (B57606) and indazole rings, such as isobutyl and cyclohexylmethyl groups, has been shown to be critical for achieving optimal potency and selectivity. nih.gov

Synthesis of Sulfonamide-Substituted Phthalocyanines and Related Macrocycles

The synthesis of sulfonamide-substituted phthalocyanines often begins with commercially available starting materials like 4-aminophthalonitrile (B1265799) or 4,5-dichlorophthalonitrile. rsc.orgresearchgate.net In one approach, 4-aminophthalonitrile is reacted with a substituted chlorosulfonyl benzene (B151609), such as 4-tert-butylbenzene-1-sulfonyl chloride, to form the corresponding phthalonitrile (B49051) precursor. rsc.org Another method involves the chlorosulfonation of 4,5-diphenoxyphthalonitrile (B5515073) with chlorosulfonic acid, followed by reaction with amines to introduce the sulfonamide groups. researchgate.net These sulfonamide-substituted phthalonitriles are then subjected to cyclotetramerization to yield the final phthalocyanine (B1677752) compounds, often in good yields. researchgate.net

For instance, 4-tert-butylbenzenesulfonamide (B193189) has been utilized as a substituent in the creation of tetra-peripherally substituted Fe(II) phthalocyanines. rsc.orgnih.gov The resulting phthalocyanine demonstrated notable stability under oxidative conditions. rsc.orgnih.gov These sulfonamide-substituted phthalocyanines have shown potential as oxidation catalysts, for example, in the oxidation of cyclohexene (B86901) to 2-cyclohexen-1-one (B156087) using hydrogen peroxide as the oxidant. rsc.org The introduction of sulfonamide groups can also enhance the solubility of phthalocyanines in various organic solvents. researchgate.net Furthermore, phthalocyanine-sulfonamide conjugates have been synthesized and evaluated for their effectiveness in the photodynamic inactivation of both Gram-negative and Gram-positive bacteria. nih.gov

Table 1: Synthesis of Sulfonamide-Substituted Phthalocyanines

| Starting Material | Reagents | Product | Application | Reference |

| 4-Aminophthalonitrile | 4-tert-Butylbenzene-1-sulfonyl chloride | Tetra-peripherally substituted Fe(II) phthalocyanine | Oxidation catalyst | rsc.orgnih.gov |

| 4,5-Dichlorophthalonitrile | Phenol, Chlorosulfonic acid, Amines | Phthalocyanines with eight N-alkyl or N-aryl sulfonamide groups | Photodynamic therapy, Photoconductive materials | researchgate.net |

| Phthalocyanine | N,N-diethylbenzenesulfonamide, N-isopropylbenzenesulfonamide, etc. | Phthalocyanine-sulfonamide conjugates | Photodynamic antimicrobial therapy | nih.gov |

Development of Pyrimidine-Substituted Benzenesulfonamides

The development of pyrimidine-substituted benzenesulfonamides has been an active area of research, with various synthetic strategies employed to create novel compounds with potential therapeutic applications. One common approach involves the reaction of a pyrimidine-containing amine with a benzenesulfonyl chloride derivative. For example, a series of 2-(5-bromo-2-chloro-pyrimidin-4-ylsulfanyl)-4-methoxy-phenylamine derivatives were synthesized by reacting 2-(5-bromo-2-chloro-pyrimidin-4-ylsulfanyl)-4-methoxy-phenylamine with various sulfonyl chlorides, including 4-tert-butyl-benzenesulfonyl chloride. arabjchem.orgarabjchem.org

In another synthetic route, N-tert-Butyl-3-{[5-methyl-2-(arylamino)pyrimidin-4-yl]amino}benzenesulfonamides were prepared through a Palladium-catalyzed Buchwald-Hartwig type reaction. researchgate.net This involved treating N-tert-butyl-3-[(2-chloro-5-methyl pyrimidin-4-yl)-amino]benzene sulfonamide with different aromatic amines. researchgate.net The process for preparing bosentan, a dual endothelin receptor antagonist, involves reacting 4,6-dichloro-5-(2-methoxy-phenoxy)-2,2'-bipyrimidine with 4-tert-butylbenzenesulfonamide. google.com

Structure-activity relationship (SAR) studies have provided insights into the design of these derivatives. For instance, it has been shown that the bulky 4-tert-butyl benzene sulfonamide can be substituted with a benzyl or alkyl sulfamide moiety. researchgate.netacs.org Additionally, the introduction of a 5-bromo- or 5-methylthiopyrimidine to the ethylene (B1197577) glycol portion of the molecule can significantly improve the compound's affinity for endothelin receptors. researchgate.net

Table 2: Examples of Pyrimidine-Substituted Benzenesulfonamides

| Compound Name | Synthetic Precursors | Key Features | Potential Application | Reference |

| N-[2-(5-bromo-2-chloro-pyrimidin-4-ylsulfanyl)-4-methoxy-phenyl]-4-tert-butyl-benzenesulfonamide | 2-(5-bromo-2-chloro-pyrimidin-4-ylthio)-4-methoxybenzenamine, 4-tert-butyl-benzenesulfonyl chloride | Contains bromo, chloro, and methoxy (B1213986) substitutions | Antimicrobial | arabjchem.orgarabjchem.org |

| N-tert-Butyl-3-{[5-methyl-2-(arylamino)pyrimidin-4-yl]amino}benzenesulfonamides | N-tert-butyl-3-[(2-chloro-5-methyl pyrimidin-4-yl)-amino]benzene sulfonamide, Aromatic amines | Synthesized via Buchwald-Hartwig reaction | Antibacterial, Antifungal | researchgate.net |

| Bosentan | 4,6-dichloro-5-(2-methoxy-phenoxy)-2,2'-bipyrimidine, 4-tert-butylbenzenesulfonamide | Dual endothelin receptor antagonist | Treatment of pulmonary arterial hypertension | google.com |

Synthesis of Hybrid Systems with Other Pharmacophores

The principle of molecular hybridization has been effectively utilized to synthesize hybrid systems of this compound with other pharmacophores, aiming to create novel compounds with enhanced or combined biological activities. nih.gov This strategy involves combining the sulfonamide moiety with other known bioactive fragments, such as chalcones, pyrazolines, and quinolines. nih.govnih.gov

One approach involves the N-sulfonation reaction of appropriate starting materials with sulfonyl chlorides like 4-acetylbenzenesulfonyl chloride to generate sulfonamide-chalcone hybrids. nih.gov These chalcones can then serve as precursors for the synthesis of five-membered heterocyclic derivatives like pyrazolines. nih.gov The rationale behind this is that both sulfonamides and chalcones possess a wide range of pharmacological properties, and their combination could lead to synergistic effects. nih.gov

In another example, a molecular hybridization approach was used to design potent and selective inhibitors of Trypanosoma brucei N-myristoyltransferase (NMT). nih.gov This involved combining elements from two different pharmacophores, leading to hybrid compounds with significantly improved selectivity. nih.gov The synthesis of these hybrids often involves multi-step sequences, such as Negishi coupling to install alkyl groups, followed by nitro reduction and coupling with a sulfonyl chloride. nih.gov The optimization of these hybrid series has led to the identification of compounds with significant trypanocidal activity. acs.org

Furthermore, the synthesis of hybrid molecules incorporating a 4-anilinoquinoline scaffold and a phenylsulfonylurea structure has been explored for anticancer activity. mdpi.com These compounds were designed based on molecular modeling simulations to enhance their affinity for target proteins. mdpi.com

Generation of Labeled Analogs for Research Applications

The generation of labeled analogs of this compound and its derivatives is crucial for conducting various research studies, including those on metabolism, disposition, and mechanism of action. While specific examples of directly labeling this compound were not found in the provided search results, the methodologies described for related sulfonamides and their metabolites can be inferred to be applicable.

For instance, in the study of N-butylbenzenesulfonamide (NBBS) metabolism, high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and radioactivity detection is a key analytical technique. nih.gov This suggests that radiolabeled analogs, likely with isotopes such as Carbon-14 (¹⁴C) or Tritium (³H), would be synthesized to trace the compound and its metabolites in biological systems. The synthesis of such labeled compounds would likely follow the general synthetic routes for the unlabeled analog, but using a labeled precursor at a suitable position in the molecule that is metabolically stable.

The analytical methods employed for studying NBBS and its metabolites, such as HPLC with UV and radioactivity detection, and liquid chromatography-mass spectrometry (LC-MS) in various modes (full scan, neutral loss scan, product ion scan), are standard techniques for characterizing and quantifying labeled compounds and their biotransformation products. nih.gov These methods allow for the identification of metabolites, such as hydroxylated and glucuronidated forms of the parent compound. nih.gov

Similarly, in the development of other sulfonamide-based compounds, such as NLRP3 inhibitors, various analytical techniques like ¹H NMR and mass spectrometry are used to characterize the synthesized molecules. nih.gov While not explicitly mentioning labeling, the synthesis of labeled versions of these compounds would be a logical next step for in-depth preclinical and clinical development to study their pharmacokinetic and pharmacodynamic properties.

Pharmacological and Biological Research

Exploration of Antimicrobial Activities

4-Butylbenzenesulfonamide has been identified as a compound with notable antimicrobial properties, including antibacterial, antifungal, and anti-biofilm capabilities.

While direct and extensive studies on the antibacterial potency of pure this compound are limited, its potential has been highlighted in broader research. Structure-activity relationship models have predicted that the compound possesses antibacterial activity nih.gov. Further research into methanol extracts from the mycelia culture of Inonotus hispidus, which were found to contain N-butylbenzenesulfonamide, demonstrated varying degrees of antibacterial effects against tested pathogenic microorganisms nih.gov. These extracts were particularly effective in inhibiting the growth of Gram-positive bacteria such as Staphylococcus aureus, Bacillus cereus, and Enterococcus faecalis nih.gov. The emergence of multidrug-resistant bacteria, including Gram-negative ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), underscores the need for novel antibacterial agents mdpi.comnih.gov.

The antifungal properties of this compound are more specifically documented. It has been identified as an antifungal antibiotic produced by Pseudomonas sp. AB2 researchgate.netresearchgate.net. Its efficacy has been quantified against several plant pathogens. A petri plate assay showed that the Pseudomonas sp. producing the compound exhibited antifungal activity against Pythium ultimum, Rhizoctonia solani, Phytophthora capsici, Botrytis cinerea, and Fusarium oxysporum researchgate.net. The compound itself is noted for its anti-phytopathogenic fungus activity researchgate.net.

Detailed efficacy data, presented as ED50 values (the concentration that causes a 50% reduction in response), are available for several fungal species researchgate.netresearchgate.net.

Table 1: Antifungal Efficacy of this compound (as N-butylbenzenesulphonamide)

| Fungal Species | ED50 (ppm or µg/mL) |

|---|---|

| Pythium ultimum | 73 |

| Phytophthora capsici | 41 |

| Rhizoctonia solani | 33 |

| Botrytis cinerea | 102 (or 101) |

Biofilms are structured communities of bacteria that adhere to surfaces and are encased in a self-produced protective matrix, making them highly resistant to antibiotics mdpi.commdpi.com. The ability to inhibit biofilm formation is a critical target in combating persistent infections mdpi.commdpi.com. Research into N-acyl sulfonamide bioisosteres, which are structurally related to this compound, has shown impacts on biofilm production in a range of pathogenic bacteria, including Acinetobacter baumannii, Escherichia coli, Pseudomonas aeruginosa, and Stenotrophomonas maltophilia. While these studies focus on analogues, they suggest a potential avenue of action for the broader sulfonamide class of compounds in disrupting bacterial communication and biofilm formation.

Investigation of Anticancer and Antiproliferative Effects

Benzenesulfonamide (B165840) derivatives have been a focus of anticancer research, with studies exploring their ability to inhibit the growth of cancer cells and induce programmed cell death.

This compound (also referred to as NBBS in some studies) has demonstrated cytotoxic effects against specific cancer cell lines. In vitro studies showed that NBBS inhibited the growth of Neuro-2a and C6 glioma cells in a dose-dependent manner nih.gov. Growth of Neuro-2a cells was inhibited at concentrations from 1 to 100 μM, while C6 glioma cell growth was inhibited at concentrations between 10 and 500 μM nih.gov.

Furthermore, N-butylbenzenesulfonamide has been identified as an antagonist of the human androgen receptor, which is a key factor in the development and progression of prostate cancer. This antagonistic activity leads to the inhibition of prostate cancer cell growth.

However, it is noteworthy that in the National Cancer Institute's (NCI) anticancer drug screening assays, NBBS was classified as negative both in vitro (at 50 μM) and in vivo (up to 400 mg/kg) nih.gov. Research on other benzenesulfonamide derivatives has shown potent inhibition of cell proliferation against various cancer cell lines, including ovarian and lung cancer, suggesting a broad potential for this class of compounds.

Table 2: Cytotoxic and Antiproliferative Effects of this compound (NBBS)

| Cell Line | Effect | Concentration Range |

|---|---|---|

| Neuro-2a | Growth Inhibition | 1 - 100 µM |

| C6 glioma | Growth Inhibition | 10 - 500 µM |

| Prostate Cancer Cells | Growth Inhibition | Not specified |

Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells, and its induction is a primary goal of many cancer therapies. While direct studies detailing the induction of apoptosis by this compound are not extensively available, research on related N-substituted benzamides and benzenesulfonamide derivatives provides insight into potential mechanisms.

Studies on compounds like declopramide have shown they can induce apoptosis by triggering the mitochondria-mediated pathway researchgate.net. This process involves the release of cytochrome c into the cytosol, which leads to the activation of caspase-9 and subsequently the effector caspases-3, -6, and -7 researchgate.net. This caspase activation can be inhibited by broad-spectrum caspase inhibitors researchgate.net. Other research has shown that some antitumor drugs induce cell cycle arrest at the G2/M phase, which is often followed by significant apoptotic cell death. For certain N-substituted benzamides, this induction of apoptosis appears to be independent of the p53 tumor suppressor protein researchgate.net. Tributyltin compounds, as another example, have been shown to induce apoptosis by causing an influx of extracellular Ca2+ and generating reactive oxygen species (ROS). While these findings relate to similar chemical structures, specific investigations are needed to confirm if this compound acts via these or other apoptotic pathways.

Cellular Uptake Studies in Cancer Cell Lines

Detailed studies focusing specifically on the cellular uptake mechanisms of this compound in various cancer cell lines are not extensively documented in publicly available research. The processes by which small molecules like this compound enter cancer cells are typically governed by factors such as molecular size, lipophilicity, and the presence of specific membrane transporters. General mechanisms for cellular uptake include passive diffusion across the cell membrane for lipophilic compounds and various forms of active transport or endocytosis for other molecules. However, without specific experimental data on this compound, its precise pathway of entry into cancerous cells remains an area requiring further investigation.

Studies on Enzyme Inhibition

The benzenesulfonamide moiety is a well-established zinc-binding group, making it a cornerstone for the design of various enzyme inhibitors.

Carbonic Anhydrase Inhibition Mechanisms

The primary mechanism by which benzenesulfonamide-based compounds inhibit carbonic anhydrases (CAs) involves the interaction of the sulfonamide group with the zinc ion (Zn²⁺) located in the enzyme's active site. In its deprotonated state (SO₂NH⁻), the sulfonamide coordinates directly to the Zn²⁺ ion, displacing a water molecule or hydroxide ion that is crucial for the enzyme's catalytic activity. This binding is further stabilized by a network of hydrogen bonds with amino acid residues, such as Thr199, within the active site cavity.

Research has demonstrated that modifications to the benzene (B151609) ring of the benzenesulfonamide scaffold significantly influence the potency and isoform selectivity of these inhibitors. Different human carbonic anhydrase (hCA) isoforms are implicated in various physiological and pathological processes. Cytosolic isoforms like hCA I and hCA II are widespread, while transmembrane, tumor-associated isoforms like hCA IX and hCA XII are often overexpressed in hypoxic tumors.

Studies on various benzenesulfonamide derivatives have shown a range of inhibitory activities:

Cytosolic Isoforms (hCA I and hCA II): These isoforms are often moderately inhibited by many benzenesulfonamide derivatives, with inhibition constants (Kᵢ) typically in the nanomolar (nM) range. nih.govnih.gov

Tumor-Associated Isoforms (hCA IX and hCA XII): Many novel benzenesulfonamide compounds have been synthesized that show potent, low nanomolar to subnanomolar inhibition of hCA IX and hCA XII. nih.gov This selectivity is crucial for the development of targeted anti-cancer therapies. The "tail" of the inhibitor, which refers to the substituents on the benzene ring, can extend into different parts of the active site, allowing for isoform-specific interactions that enhance selectivity. nih.gov

Table 1: Inhibition Constants (Kᵢ) of Representative Benzenesulfonamide Derivatives Against Human Carbonic Anhydrase Isoforms

| Compound Type | hCA I (Kᵢ in nM) | hCA II (Kᵢ in nM) | hCA IX (Kᵢ in nM) | hCA XII (Kᵢ in nM) |

|---|---|---|---|---|

| Benzenesulfonamides via Click Chemistry | 41.5 - 1500 | 30.1 - 755 | 1.5 - 38.9 | 0.8 - 12.4 |

| N-((4-sulfamoylphenyl)carbamothioyl) amides | 13.3 - 87.6 | 5.3 - 384.3 | Not Reported | Not Reported |

Data synthesized from multiple studies on benzenesulfonamide derivatives. nih.govnih.gov

Other Enzyme Target Identification

While the primary focus of research for benzenesulfonamides has been on carbonic anhydrase inhibition, the broader sulfonamide class of compounds has been investigated for activity against other enzymes. However, specific studies identifying other distinct enzyme targets for this compound itself are not prominent in the reviewed literature.

Receptor Antagonism and Agonism Studies

The benzenesulfonamide scaffold has also been incorporated into molecules designed to interact with various cell surface receptors.

Endothelin Receptor Antagonism

The benzenesulfonamide framework is a key structural feature in a class of potent and selective endothelin-A (ETₐ) receptor antagonists. utmb.edufrontiersin.org Endothelin receptors are implicated in vasoconstriction and cell proliferation, and their antagonism is a therapeutic target for cardiovascular diseases.

In these antagonists, the benzenesulfonamide group is often part of a larger biphenylsulfonamide structure. Structure-activity relationship (SAR) studies have revealed that modifications to the biphenyl system and the sulfonamide's N-substituent are critical for high-affinity binding and selectivity for the ETₐ receptor over the ETₑ receptor. For instance, the introduction of a 4'-oxazolyl group to the biphenylsulfonamide core was found to significantly improve potency and metabolic stability. frontiersin.org Further substitution at other positions led to the discovery of subnanomolar ETₐ-selective antagonists. frontiersin.org

Table 2: Binding Affinity (Kᵢ) of a Biphenylsulfonamide Derivative for Endothelin Receptors

| Compound | ETₐ Receptor Kᵢ (nM) | ETₑ Receptor Kᵢ (nM) | Selectivity (ETₑ/ETₐ) |

|---|

Data from a study on 4'-oxazolyl biphenylsulfonamides. frontiersin.org

Dopamine Receptor Modulation

A review of the scientific literature did not yield specific studies detailing the activity of this compound or its direct derivatives as modulators of dopamine receptors. While benzenesulfonamide analogues have been explored as modulators for other receptors, such as the 5-HT₆ receptor, a direct link to dopamine receptor antagonism or agonism for the this compound structure is not established in the available research. nih.gov

Serotonin Receptor Modulation

Current scientific literature, based on extensive database searches, does not provide direct evidence of this compound modulating serotonin receptors. While the broader class of benzenesulfonyl-containing compounds has been investigated for interaction with serotonin receptors, specific studies focusing on this compound's activity at these sites are not presently available. Research has modeled the binding of other benzenesulfonyl derivatives to serotonin receptors, such as the 5-HT6 receptor, indicating that the benzenesulfonyl group can be a determinant in how these types of compounds interact with the receptor. nih.govnih.gov However, this does not confirm a direct modulatory role for this compound itself.

Immunomodulatory Investigations

Studies have shown that N-butylbenzenesulfonamide (NBBS), another name for this compound, can exert immunomodulatory effects, influencing both innate and adaptive immune responses. nih.govnih.gov The nature of these effects can be dependent on the species, sex, and duration of exposure. nih.govnih.gov

Effects on Innate Immune Signaling Pathways

Oral exposure to this compound has been demonstrated to have the potential to produce immunomodulatory effects on the innate immune system. nih.govnih.gov However, detailed investigations into the specific innate immune signaling pathways modulated by this compound are not extensively detailed in the current body of research. The existing studies confirm a general impact on innate immunity without elucidating the precise molecular signaling cascades involved.

Influence on Antibody Forming Cell Response

The effect of this compound on the antibody-forming cell (AFC) response, a key measure of the humoral adaptive immune response, has been investigated in animal models. In studies involving female mice, treatment with this compound led to a suppression of the T-cell-dependent antibody response to sheep red blood cells (SRBC). nih.govnih.gov Conversely, in rats exposed developmentally to the compound, a decrease in the AFC response to SRBC was observed in females but not in males. nih.govnih.gov

| Animal Model | Exposure | Effect on AFC Response |

|---|---|---|

| Female Mice | Adult | Suppressed |

| Female Rats | Developmental | Decreased |

| Male Rats | Developmental | No significant effect |

Modulation of Natural Killer Cell Activity

The impact of this compound on natural killer (NK) cell activity, a component of the innate immune system, has been shown to be sex- and species-dependent. In adult female mice, treatment with this compound resulted in small increases in NK-cell activity. nih.govnih.gov However, in developmentally exposed rats, the effects were sex-dependent, with a positive trend in NK-cell activity observed in males and a negative trend in females. nih.govnih.gov

| Animal Model | Exposure | Effect on NK Cell Activity |

|---|---|---|

| Female Mice | Adult | Small increase |

| Male Rats | Developmental | Positive trend |

| Female Rats | Developmental | Negative trend |

Neuropharmacological Research

Potassium Channel Modulation (e.g., KV3.1 channels)

Research into the neuropharmacological effects of related compounds suggests a potential role for this compound in modulating potassium channels. Specifically, the class of compounds known as N-alkylbenzenesulfonamides, to which this compound belongs, has been identified as open-channel blockers of KV3.1 potassium channels. researchgate.net KV3.1 channels are crucial for the rapid repolarization of action potentials, which allows for high-frequency firing of neurons. researchgate.net The blocking action of N-alkylbenzenesulfonamides on these channels is reversible and use-dependent. researchgate.net This suggests that this compound may have the potential to modulate neuronal activity, particularly in neurons that fire at high frequencies, by interacting with KV3.1 channels. researchgate.net

Mechanistic Investigations

Elucidation of Molecular Mechanisms of Action

The molecular behavior of 4-Butylbenzenesulfonamide has been a subject of scientific inquiry, particularly concerning its interactions with cellular receptors and pathways.

Research has identified the androgen receptor (AR) as a specific molecular target for this compound. It has been shown to bind to the ligand-binding domain (LBD) of the AR, acting as an antagonist mdpi.com. This binding is crucial for its primary mechanism of action. Structure-activity relationship studies have highlighted that a para-unsubstituted benzene (B151609) ring and the presence of hydrophobic side chains are essential for this activity mdpi.com.

In addition to its receptor-specific binding, the compound's interaction with plasma proteins has been quantified. Studies show that it is highly bound to plasma proteins across different species, with binding percentages of 80% in rats, 79% in mice, and 75% in humans nih.gov. Predictive models also suggested some affinity for the cytochrome P450 isozyme CYP2C19.

Table 1: Protein Binding of this compound

| Species | Plasma Protein Binding (%) | Reference |

|---|---|---|

| Human | 75 | nih.gov |

| Rat | 80 | nih.gov |

| Mouse | 79 | nih.gov |

Detailed enzyme kinetic parameters such as the Michaelis-Menten constant (K_m), maximum reaction velocity (V_max), or inhibition constant (K_i) for this compound's interaction with specific enzymes are not extensively detailed in publicly available literature. However, the nature of its interaction with the androgen receptor, where it competes with endogenous androgens, suggests a competitive inhibition model mdpi.com.

In a competitive inhibition model, the inhibitor binds to the active site of an enzyme, preventing the substrate from binding. The V_max of the reaction remains unchanged, but the apparent K_m is increased. This type of inhibition can typically be overcome by increasing the substrate concentration. For a definitive characterization, kinetic studies would be required to generate Michaelis-Menten or Lineweaver-Burk plots to elucidate the precise inhibition model and determine the kinetic parameters khanacademy.orgyoutube.com.

The binding of this compound to the androgen receptor leads to significant perturbations in the AR signaling pathway. A key event in this pathway is the translocation of the AR from the cytoplasm to the nucleus upon androgen binding, which initiates the transcription of target genes mdpi.com. Scientific studies have demonstrated that this compound inhibits this critical step, preventing the nuclear translocation of the AR mdpi.com. This action effectively blocks the downstream signaling cascade that is normally triggered by androgens, thereby inhibiting androgen-induced AR transactivation mdpi.com.

Studies on Pharmacokinetics and Disposition

Pharmacokinetic studies have been conducted primarily in rodent models, providing a comprehensive overview of the compound's behavior in a biological system. These studies are critical for understanding its absorption, distribution, metabolism, and excretion.

Absorption: Following oral gavage administration in rats and mice, this compound is well-absorbed nih.govnih.gov. In male and female rats, the maximum plasma concentration (C_max) is reached quickly, at or before 0.539 hours fao.org.

Distribution: The compound distributes rapidly to various tissues oup.comnih.gov. It has been detected in the liver, kidney, muscle, adipose tissue, and brain oup.com. Despite its ability to cross the blood-brain barrier, it exhibits low brain-to-plasma ratios (≤5 in rats and ≤1 in mice), suggesting a low potential for accumulation in the brain fao.org. The distribution is influenced by its high affinity for plasma proteins nih.gov. After 24 and 72 hours in male rats, 14% and 8% of the administered dose, respectively, remained in the tissues nih.gov.

Metabolism: this compound is extensively metabolized in rodents, with numerous Phase I (oxidative) and Phase II (conjugation) metabolites identified nih.govnih.gov. The primary route of metabolism involves oxidation of the butyl side chain nih.gov.

Excretion: The primary route of excretion is via urine. In male rats, 70–76% of an orally administered dose is excreted in the urine and 11–15% in the feces within 72 hours nih.gov. A significant portion of fecal excretion is attributed to biliary excretion, with about 25% of a dose being excreted in the bile within 24 hours in male rats nih.gov. Similar excretion patterns were observed in female rats and in mice nih.gov.

Table 2: Pharmacokinetic Parameters of this compound in Rodents

| Parameter | Species/Sex | Value | Reference |

|---|---|---|---|

| Time to C_max (T_max) | Rat (Male/Female) | ≤0.539 hours | fao.org |

| Elimination Half-life (t_½) | Rat | ≤3.55 hours | fao.org |

| Elimination Half-life (t_½) | Mouse | ≤0.432 hours | fao.org |

| Oral Bioavailability | Rat (Female) | ≥60% | fao.org |

| Oral Bioavailability | Rat (Male) | 23-52% | fao.org |

| Oral Bioavailability | Mouse | 5-14% | fao.org |

| Plasma Clearance (iv dose) | Rat | 25 ml/min/kg | oup.comnih.gov |

In vitro studies using hepatocytes from rats, mice, and humans have provided insights into the hepatic metabolism and clearance of this compound. These studies reveal significant species-specific differences.

The compound is cleared more slowly in human hepatocytes compared to those from rodents nih.govnih.gov. In fact, human hepatocytes demonstrate a very limited capacity to metabolize this compound, with 95% of the parent compound remaining after a 5-hour incubation period nih.gov. In contrast, hepatocytes from rats and mice show more substantial metabolism nih.gov. For instance, in vitro studies with rat liver S9 fractions identified 2-hydroxy-N-butylbenzenesulfonamide as a metabolite oup.com.

Table 3: In Vitro Hepatic Clearance Data for this compound

| Species | Relative Clearance Rate | Metabolic Capacity | Reference |

|---|---|---|---|

| Human | Slow | Low (95% parent remaining after 5h) | nih.govnih.gov |

| Rat | Faster than human | Substantial | nih.govnih.gov |

| Mouse | Faster than human | Substantial | nih.govnih.gov |

Drug-Target Interactions and Binding Site Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely employed in drug design to understand and predict the interaction between a ligand, such as a sulfonamide derivative, and its protein target. nih.govnih.gov The process involves analyzing the binding energy and nonbonding interactions between the ligand and the receptor's binding site. nih.gov

For sulfonamide derivatives, computational docking studies have been utilized to investigate their binding conformations and estimate their binding affinities to various biological targets, such as bacterial enzymes or cancer-related proteins. nih.gov These in silico studies help to elucidate the structural basis for the compound's activity and can guide the synthesis of more potent derivatives. nih.gov The stability of the protein-ligand complex predicted by docking can be further analyzed using molecular dynamics (MD) simulations. researchgate.net

Experimental studies have identified this compound as a direct antagonist of the human androgen receptor (AR). nih.gov The androgen receptor is a critical therapeutic target in prostate diseases. nih.govmdpi.com

Binding assays have demonstrated that this compound binds to the ligand-binding domain (LBD) of the androgen receptor. mdpi.com This interaction inhibits the androgen-induced transactivation of the receptor and prevents its translocation into the cell nucleus. mdpi.com Structure-activity relationship analyses have revealed that a para-unsubstituted benzene ring and the presence of a hydrophobic side chain are crucial for this antagonistic activity. mdpi.com Competitive binding assays, which measure the ability of a test compound to displace a known radiolabeled or fluorescently labeled ligand from the receptor, are standard methods to confirm such interactions. mdpi.comepa.govumn.edu this compound, along with atraric acid, was identified as one of the first known natural, specific, and complete antagonists of the androgen receptor. nih.gov

Structure Activity Relationship Sar Studies

Correlating Structural Features with Biological Potency

The biological activity of benzenesulfonamide (B165840) derivatives can be finely tuned by altering their structural features. The core scaffold consists of a phenyl ring, a sulfonamide group, and various substituents. The nature, position, and orientation of these substituents dictate the molecule's interaction with its biological target.

Influence of Substituents on Benzenesulfonamide Moiety

Modifications to the benzenesulfonamide moiety, which includes the phenyl ring and the sulfonamide group (-SO₂NH₂), are critical in determining the compound's biological effects.

Phenyl Ring Substitutions : The substitution pattern on the phenyl ring significantly affects activity. For instance, in a series of benzoxazole (B165842) benzenesulfonamide derivatives, the presence of electron-withdrawing groups on the phenyl ring was found to enhance bioactivity. chemijournal.com Conversely, replacing these with groups that are not electron-withdrawing can be unfavorable for activity. chemijournal.com In the development of anti-influenza agents, the addition of a chloro group to the benzenesulfonamide ring led to a derivative with an EC₅₀ value of 86 nM, a significant improvement over the lead compound's 210 nM. nih.gov SAR studies on substituted sulfamoyl benzamidothiazoles showed that ortho and meta substitutions on the phenyl ring retained activity, whereas other substitution patterns did not. nih.gov

Sulfonamide Nitrogen Substitutions : The nitrogen atom of the sulfonamide group is another key site for modification. SAR studies on bis-aryl sulfonamides revealed a clear correlation between the length of an N-alkyl chain and biological potency. nih.gov Potency was observed to decrease as the alkyl chain length increased, with chains longer than N-pentyl rendering the compounds completely inactive. nih.gov This suggests that steric bulk at this position is a critical determinant of activity.

The following table summarizes the effect of N-alkylation on the bioactivity of a bis-aryl sulfonamide scaffold.

| Compound | Alkyl Chain | Activity |

| 33 | N-methyl | Active |

| 34 | N-propyl | Active |

| 35 | N-butyl | Active |

| 36 | N-pentyl | Active |

| 37 | N-hexyl | Inactive |

| 38 | N-heptyl | Inactive |

| 39 | N-dodecyl | Inactive |

Data sourced from a study on bis-aryl sulfonamides that sustain NF-κB and ISRE activation. nih.gov

Impact of Heterocyclic Substitutions

Incorporating heterocyclic rings into the benzenesulfonamide scaffold is a common strategy to modulate biological activity and pharmacokinetic properties. researchgate.net This molecular hybridization can lead to compounds with enhanced potency and novel mechanisms of action. researchgate.net

For example, the synthesis of novel aryl thiazolone–benzenesulfonamides has been explored for anticancer applications. rsc.orgsemanticscholar.org These compounds combine the benzenesulfonamide moiety with a thiazolone ring, aiming to selectively inhibit carbonic anhydrase IX (CA IX), an enzyme overexpressed in many tumors. rsc.orgsemanticscholar.org Similarly, linking the benzenesulfonamide nucleus with imidazole (B134444) scaffolds has been investigated to create new antimicrobial agents targeting multidrug-resistant bacteria. mdpi.com The addition of a coumarin (B35378) ring to benzenesulfonamide has also been shown to contribute to antimicrobial activity. researchgate.net

Identification of Key Pharmacophoric Elements

A pharmacophore is the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. For many benzenesulfonamide-based inhibitors, key pharmacophoric elements include:

The Sulfonamide Group : The -SO₂NH₂ group is a critical zinc-binding group (ZBG) for a large class of enzyme inhibitors, particularly carbonic anhydrases. nih.gov It coordinates with the Zn²⁺ ion in the enzyme's active site, which is a primary mechanism of inhibition.

The Aromatic Ring : The phenyl ring serves as a central scaffold and can engage in hydrophobic and π-π stacking interactions within the target's binding pocket. It also provides attachment points for various substituents that can probe different regions of the active site to enhance affinity and selectivity. semanticscholar.org

Hydrogen Bond Donors/Acceptors : Quantitative structure-activity relationship (QSAR) models have identified hydrogen bond donors and acceptors as important features. A common pharmacophore model for a series of benzoxazole benzenesulfonamides included two hydrogen bond acceptor features, one hydrogen bond donor, and two aromatic rings (AAADRR). chemijournal.com

Specific Substituents : In some contexts, specific substituents become part of the core pharmacophore. For example, the 2-hydroxyalkyl benzenesulfonamide structure has been identified as an important pharmacophoric element for designing scaffolds for cyclooxygenase-2 (COX-2) inhibition. nih.gov

Ligand Design and Optimization Strategies

The design and optimization of ligands based on the 4-butylbenzenesulfonamide scaffold employ various medicinal chemistry strategies to improve their therapeutic potential. These strategies leverage SAR data to guide the synthesis of new derivatives with enhanced properties. nih.gov

Key strategies include:

The "Tail" Approach : This strategy involves appending "tails" of varying chemical nature to the core aromatic or heterocyclic ring. nih.govacs.org These tails are designed to interact with the middle and outer regions of the enzyme's active site cavity, which often vary between isoforms, thereby increasing ligand/isoform matching and selectivity. nih.govacs.org

Molecular Hybridization : This involves combining the benzenesulfonamide scaffold with other known pharmacologically active moieties, such as heterocyclic rings, to create hybrid molecules. researchgate.net This can result in compounds with dual mechanisms of action or improved potency. researchgate.net

Bioisosteric Replacement : This tactic involves replacing a functional group in the molecule with another group that has similar physical or chemical properties (a bioisostere). This is often done to improve pharmacokinetics, reduce toxicity, or enhance target binding. For instance, a urea (B33335) linker in one class of inhibitors was replaced with a more rigid 4-thiazolone ring to improve CA selectivity. semanticscholar.orgnih.gov

Rational Design of Targeted Therapeutics

Rational drug design utilizes the understanding of a biological target's structure and the SAR of lead compounds to create more specific and effective therapeutics. nih.gov The benzenesulfonamide scaffold has served as a foundation for the rational design of inhibitors for a variety of targets.

By analyzing the structural requirements for potent activity, researchers have optimized benzenesulfonamide derivatives to act as highly effective agents. For example, structural optimization of a lead compound resulted in benzenesulfonamide derivatives that act as potent anti-influenza agents by inhibiting the virus's hemagglutinin protein. nih.gov In another case, novel benzenesulfonamide derivatives were rationally designed to selectively inhibit carbonic anhydrase isoforms II and VII, which are implicated in epileptogenesis, leading to potent anticonvulsant agents. nih.gov This targeted approach, based on detailed SAR knowledge, allows for the creation of drugs with high efficacy and potentially fewer side effects. nih.govnih.gov

Affinity Probe Development for Target Identification

To elucidate the mechanism of action and identify the specific cellular targets of bioactive compounds like this compound, affinity probes are developed. These are modified versions of the parent compound that incorporate a tag for detection or capture, such as a biotin (B1667282) or fluorescent moiety, or a photoreactive group for covalent cross-linking. nih.govnih.gov

A critical aspect of probe design is identifying positions on the scaffold that can tolerate the addition of these, often bulky, tags without losing biological activity. Systematic SAR studies are conducted to map these tolerant positions. nih.gov For a series of bis-aryl sulfonamides, SAR studies identified that modifications at one of the aryl rings (Site A) and the sulfonamide nitrogen (Site C) were well-tolerated. nih.gov This allowed for the successful introduction of:

Photoreactive groups (e.g., aryl azide) to create photoaffinity probes for covalently labeling the target protein upon UV irradiation. nih.gov

Affinity tags (e.g., biotin) for pull-down experiments and target enrichment. nih.gov

Fluorescent tags (e.g., rhodamine) to create fluorescent probes for visualizing the compound's localization within cells. nih.gov

These chemical tools are invaluable for future target identification and mechanistic studies. nih.govnih.gov

The table below shows the results of introducing various tags at a specific site (Site C) on a bis-aryl sulfonamide scaffold.

| Compound | Tag Introduced at Site C | Activity |

| 57 | Rhodamine (Fluorescent Probe) | Active |

| 58 | Biotin (Affinity Probe) | Active |

| 62 | Alkyne (for click chemistry) | Active |

| 64 | Biotin-labeled photoaffinity probe | Active |

Data sourced from SAR studies aimed at identifying affinity probes for bis-aryl sulfonamides. nih.gov

Applications in Catalysis

Role as a Ligand in Transition Metal Complexes

The sulfonamide functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom, is key to the catalytic applications of 4-butylbenzenesulfonamide derivatives. The nitrogen atom of the sulfonamide can act as a coordination site, allowing it to function as a ligand that binds to transition metal centers. researchgate.net This interaction is fundamental in forming stable and catalytically active transition metal complexes. By incorporating bulky substituents like the butyl group, these ligands can also enhance the solubility and stability of the resulting metal complexes, which is a crucial aspect of catalyst design. researchgate.netrsc.org

Design of Sulfonamide-Substituted Phthalocyanine (B1677752) Catalysts

The design of effective catalysts often involves modifying the structure of a core molecule to enhance its properties. Phthalocyanines, a class of large, aromatic macrocyclic compounds, are known for their thermal and chemical stability and are used in various applications, including catalysis. mdpi.commdpi.com The strategic use of 4-tert-butylbenzenesulfonamide (B193189) as a substituent on a tetra peripherally substituted iron(II) phthalocyanine is a prime example of this design approach. researchgate.netrsc.org The selection of this specific sulfonamide was based on several key parameters crucial for creating potential oxidation catalysts, namely improving solubility across a range of solvents and increasing the catalyst's stability. researchgate.netrsc.org

The synthesis of these specialized catalysts involves a multi-step process. Typically, a substituted phthalonitrile (B49051), in this case, one bearing the 4-tert-butylbenzenesulfonamide group, is prepared first. researchgate.net This precursor is then subjected to a cyclotetramerization reaction, where four of the phthalonitrile units join to form the large phthalocyanine ring around a central metal ion, such as iron(II). researchgate.netresearchgate.net

The resulting sulfonamide-substituted iron phthalocyanine complex is then characterized using various spectroscopic methods. mdpi.comresearchgate.netplu.mx Techniques like UV-vis spectroscopy are employed to confirm the structure and study the electronic properties of the complex in different solvents. researchgate.net

A critical requirement for any oxidation catalyst is the ability to withstand the harsh, oxidative environment in which it operates. The iron phthalocyanine catalyst substituted with 4-tert-butylbenzenesulfonamide demonstrates remarkable stability under such conditions. researchgate.netrsc.org Its robustness was evaluated using hydrogen peroxide, a strong oxidizing agent. researchgate.net Studies showed that even in the presence of a 1000-fold excess of hydrogen peroxide, the catalyst remained stable over extended periods, as monitored by its characteristic UV-vis spectrum. researchgate.net This high stability is a significant advantage for practical catalytic applications.

Catalytic Oxidation Reactions

The primary application for the sulfonamide-substituted iron phthalocyanine catalyst is in mediating oxidation reactions of organic substrates, particularly olefins. researchgate.netrsc.org

The catalyst has proven effective in the oxidation of olefins such as cyclohexene (B86901) and styrene (B11656), using hydrogen peroxide as the oxidant. researchgate.netrsc.org These reactions are fundamental in organic synthesis for converting simple hydrocarbons into more complex, functionalized molecules. mdpi.com The catalyst facilitates the transfer of oxygen from the oxidant to the olefin substrate.

The catalytic oxidation process is notable for its selectivity, leading to the formation of specific organic products.

Cyclohexene Oxidation: When cyclohexene is oxidized using the sulfonamide-substituted iron phthalocyanine catalyst and H₂O₂, the main product is the allylic ketone, 2-cyclohexen-1-one (B156087). researchgate.netrsc.org Other potential products, such as 2-cyclohexen-1-ol (B1581600) and cyclohexene oxide, are formed in smaller proportions. researchgate.net

Styrene Oxidation: The oxidation of styrene with this catalytic system primarily yields benzaldehyde (B42025). researchgate.netrsc.org A study noted a 60% conversion of styrene after three hours, with benzaldehyde being the main oxidation product alongside styrene oxide. researchgate.net

The selective production of these valuable chemicals highlights the catalyst's potential in synthetic organic chemistry. researchgate.netrsc.org

Catalytic Oxidation of Olefins

| Substrate | Catalyst | Oxidant | Major Product(s) | Conversion/Selectivity |

| Cyclohexene | Sulfonamide-Substituted Iron Phthalocyanine | H₂O₂ | 2-cyclohexen-1-one | Main product is the allylic ketone. |

| Styrene | Sulfonamide-Substituted Iron Phthalocyanine | H₂O₂ | Benzaldehyde, Styrene Oxide | 60% conversion after 3 hours. |

The requested article on the applications of this compound in catalysis cannot be generated. A thorough review of available research indicates that this compound is primarily utilized as a plasticizer in the manufacturing of polymers and as an intermediate in various chemical syntheses. There is no significant body of scientific literature detailing its specific applications in homogeneous, heterogeneous, or asymmetric catalysis as a catalyst, ligand, or other functional component.

The primary roles of this compound documented in chemical and industrial literature include:

Plasticizer: It is incorporated into polymers to enhance their flexibility and durability.

Chemical Intermediate: It serves as a building block in the synthesis of other more complex molecules.

Searches for research detailing the catalytic activities or applications of this compound did not yield specific findings, data, or examples necessary to construct an accurate and informative article on the subject as outlined. Therefore, the premise of the requested article is not supported by current scientific and technical information.

Environmental Chemistry and Analytical Science

Environmental Occurrence and Distribution

N-Butylbenzenesulfonamide (NBBS), a widely used plasticizer, has been identified as an environmental contaminant due to its potential to leach from various materials. nih.govoup.com Its presence has been documented in different environmental compartments, including water systems and consumer products. nih.govnih.gov

Environmental monitoring studies have confirmed the presence of 4-Butylbenzenesulfonamide in various water sources, indicating its persistence and mobility. In the United States, sampling conducted between 1997 and 2000 in New Jersey revealed the presence of NBBS in water systems, many of which relied on groundwater. nih.gov More specific concentrations were reported in California, where samples from the San Francisco Estuary showed NBBS levels ranging from 111 to 454 ng/L. nih.gov Effluent from four wastewater treatment plants in Southern California that discharge into the Santa Ana River contained NBBS concentrations up to 94 ng/L. nih.gov

Studies in Australia have also detected NBBS in domestic solid-waste landfill leachate at significant concentrations, ranging from less than 0.3 to as high as 94.6 ng/mL. oup.comnih.gov However, the groundwater in the vicinity of these landfills showed only trace amounts of the compound. oup.comnih.gov This suggests that while NBBS is prevalent in landfill leachate, its migration into surrounding groundwater may be limited under certain conditions.

Table 1: Detection of this compound in Water and Leachate

| Location | Sample Type | Concentration Range |

|---|---|---|

| San Francisco Estuary, USA | Estuary Water | 111 - 454 ng/L nih.gov |

| Southern California, USA | Wastewater Treatment Plant Effluent | 0 - 94 ng/L nih.gov |

| Australia | Landfill Leachate | <0.3 - 94.6 ng/mL oup.comnih.gov |

| Australia | Groundwater near Landfill | Trace Quantities oup.comnih.gov |

The primary pathway for this compound to enter the environment is through leaching from polymeric materials where it is used as a plasticizer. nih.gov NBBS is commonly used in the production of polyamides like Nylon 6, 11, and 12, as well as polyacetals, polycarbonates, and polysulfones. nih.govnih.gov As an additive, it is not chemically bound to the polymer matrix and can slowly migrate out of the plastic over time. nih.govkorea.ac.kr This process is a significant source of NBBS in landfill leachate, as plastics containing the compound are disposed of. oup.comnih.gov There is also a high potential for human exposure through the leaching of NBBS from consumer products, such as cooking utensils, that are made from these plastics. nih.gov

Beyond its release from waste, this compound has been directly detected in consumer products. A quantitative analysis of some bottled and cask wines found NBBS at levels ranging from not detected to 2.17 ng/mL. oup.comnih.gov The presence in wine suggests that leaching may occur from packaging materials. nih.gov Furthermore, NBBS was identified in 20 out of 33 drinking water samples that had been treated with five different models of household carbonation devices, pointing to another potential route of direct consumer exposure. nih.gov

Table 2: Detection of this compound in Consumer Products

| Product Type | Number of Samples | Finding | Concentration Range |

|---|---|---|---|

| Bottled and Cask Wines | 14 | Detected in some samples | Not Detected - 2.17 ng/mL oup.comnih.gov |

| Drinking Water (post-carbonation) | 33 | Detected in 20 samples | Not Quantified nih.gov |

Advanced Analytical Methodologies for Detection and Quantitation

Accurate detection and quantification of this compound in complex environmental matrices require sophisticated analytical techniques. Gas chromatography coupled with mass spectrometry is a commonly employed method for its identification. nih.gov

A robust and quantitative assay for this compound has been developed using gas chromatography combined with accurate mass selected ion monitoring, a form of tandem mass spectrometry (MS/MS). oup.comnih.gov This methodology involves a simple one-step extraction of the compound from the sample matrix into a solvent like dichloromethane. oup.comnih.gov For precise quantitation, an isotopically labeled internal standard, such as [13C6]NBBS, is incorporated into the analysis. oup.comnih.gov The mass spectrometer is set to record multiple separate ion chromatograms, which enhances the selectivity and accuracy of the measurement. oup.comnih.gov GC-MS is considered a highly sensitive and selective analytical instrument appropriate for environmental analysis. env.go.jp

High-Resolution Time-of-Flight Mass Spectrometry (HRMS) is an advanced analytical technique capable of providing highly accurate mass measurements, which is crucial for the unambiguous identification of compounds in complex mixtures. spectroscopyonline.com TOF-MS analyzers can achieve very high mass resolution, in some cases exceeding 100,000, allowing them to distinguish between molecules with very similar masses. spectroscopyonline.comnih.gov This capability is particularly valuable in environmental analysis for differentiating target analytes from matrix interferences. psu.edu The technique's ability to perform "accurate mass selected ion recording," as mentioned in GC-MS methods for NBBS, is a key feature of high-resolution systems. nih.gov In studies of NBBS metabolites, liquid chromatography-mass spectrometry (LC-MS) systems with resolutions of 30,000 have been used, demonstrating the application of high-resolution techniques in analyzing this compound and its derivatives. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful analytical technique used for the detection and quantification of this compound (NBBS) in various environmental matrices. This method offers high sensitivity and selectivity, allowing for the measurement of the compound at trace levels, typically in the nanogram per liter (ng/L) to microgram per liter (µg/L) range nih.govnih.gov.

The methodology generally involves sample extraction and concentration, followed by chromatographic separation and mass spectrometric detection. For aqueous samples such as wastewater, surface water, groundwater, and drinking water, solid-phase extraction (SPE) is a commonly employed technique for pre-concentration and cleanup researchgate.net.

In terms of instrumentation, a liquid chromatograph is coupled with a tandem mass spectrometer. The separation is typically achieved on a reverse-phase C18 column nih.gov. The mobile phase composition and gradient are optimized to achieve good chromatographic resolution of this compound from other compounds in the sample matrix.

Mass spectrometric detection is performed in multiple reaction monitoring (MRM) mode, which provides high selectivity and reduces matrix interference. For this compound, the transition of the precursor ion to a specific product ion is monitored. In positive ion mode, the transition m/z 214.1 → 157.8 has been used for quantification nih.gov. The selection of appropriate precursor and product ions is crucial for the development of a robust and reliable LC-MS/MS method.

Below is a table summarizing typical LC-MS/MS parameters for the analysis of this compound:

| Parameter | Typical Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | 214.1 [M+H]⁺ |

| Product Ion (m/z) | 157.8 |

| Column | Acclaim RSLC C18 (2.2 µm, 2.1 x 100 mm) or similar |

| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |

| Injection Volume | 5-20 µL |

| Flow Rate | 0.2-0.4 mL/min |

This table presents a generalized set of parameters. Specific conditions may vary depending on the instrument, sample matrix, and analytical laboratory.

Use of Stable Isotope Labeled Internal Standards

To ensure the accuracy and precision of quantitative analysis by LC-MS/MS, the use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended. For the analysis of this compound, [¹³C₆]-N-Butylbenzenesulfonamide is the appropriate SIL-IS nih.gov.

The key advantages of using a SIL-IS include:

Correction for Matrix Effects: Environmental samples can be complex, and co-eluting matrix components can enhance or suppress the ionization of the target analyte, leading to inaccurate quantification. Since the SIL-IS has nearly identical physicochemical properties to the native analyte, it experiences similar matrix effects. By calculating the ratio of the analyte response to the SIL-IS response, these effects can be effectively compensated for.

Compensation for Variations in Sample Preparation: Losses of the analyte during sample extraction, cleanup, and concentration steps can occur. The SIL-IS is added to the sample at the beginning of the analytical procedure and accounts for these losses, as it behaves similarly to the native compound throughout the entire process.

Improved Precision and Accuracy: The use of a SIL-IS significantly improves the reproducibility and accuracy of the analytical method, which is crucial for reliable environmental monitoring and risk assessment.

The quantification is based on the ratio of the peak area of the native this compound to the peak area of the [¹³C₆]-N-Butylbenzenesulfonamide. A calibration curve is constructed by plotting this ratio against the concentration of the native analyte.

Environmental Monitoring and Risk Assessment

This compound is recognized as a contaminant of emerging concern due to its widespread use as a plasticizer and its detection in various environmental compartments nih.govnih.gov. Environmental monitoring studies have confirmed its presence in aquatic ecosystems.

Environmental Occurrence:

| Environmental Matrix | Concentration Range | Location Examples |

| Wastewater Effluent | 0 to 94 ng/L | Southern California, USA nih.gov |